molecular formula C16H11NNa2O9S3 B12695407 Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate CAS No. 83763-42-2

Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate

Cat. No.: B12695407
CAS No.: 83763-42-2
M. Wt: 503.4 g/mol
InChI Key: OKMVORVXDDPPRA-UHFFFAOYSA-L
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Description

Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate is a chemical compound known for its applications in various scientific fields. It is characterized by its complex structure, which includes a naphthalene core substituted with hydroxy, phenylsulphonyl, and amino groups. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate typically involves multi-step organic reactions. The process begins with the sulphonation of naphthalene, followed by the introduction of hydroxy and amino groups. The phenylsulphonyl group is then added through a sulphonylation reaction. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The sulphonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.

Scientific Research Applications

Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a precursor for synthesizing complex organic molecules.

    Biology: It is used in staining techniques for visualizing cellular structures.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate involves its interaction with specific molecular targets. The hydroxy and amino groups facilitate binding to proteins and enzymes, modulating their activity. The phenylsulphonyl group enhances the compound’s stability and solubility, allowing it to effectively participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulphonate
  • Disodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)sulphonyl)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Uniqueness

Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

83763-42-2

Molecular Formula

C16H11NNa2O9S3

Molecular Weight

503.4 g/mol

IUPAC Name

disodium;4-(benzenesulfonamido)-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H13NO9S3.2Na/c18-15-9-13(29(24,25)26)7-10-6-12(28(21,22)23)8-14(16(10)15)17-27(19,20)11-4-2-1-3-5-11;;/h1-9,17-18H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

OKMVORVXDDPPRA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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